molecular formula C27H21N5O6S B2857109 N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 958716-68-2

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

Cat. No. B2857109
M. Wt: 543.55
InChI Key: JDPYGOQKLGPTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a useful research compound. Its molecular formula is C27H21N5O6S and its molecular weight is 543.55. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of novel sulphonamide derivatives, including quinazoline analogues, has been explored for their potential antimicrobial activity. These compounds, derived from reactions involving acetamide derivatives and various nitrogen-based nucleophiles, have shown promising activity against different microbial strains. The computational calculations, correlating with the experimental findings, provided insights into their reactivity and potential applications in developing new antimicrobial agents (Fahim & Ismael, 2019).

Photo-Disruptive and Anticancer Properties

Research on quinazolinone derivatives has revealed their photo-active properties towards plasmid DNA under UV radiation, indicating potential for novel photo-chemo or photodynamic therapeutic applications. Especially, certain nitro-substituted quinazolinone derivatives were identified for their enhanced activity, suggesting a direction for anticancer drug development by leveraging their "privileged" pharmacophore status (Mikra et al., 2022).

Green Synthesis and Anticancer Effects

The green synthesis approach for quinazolinone derivatives, using eco-friendly conditions, has been explored, showing promising yields and potential for anticancer applications. Docking studies and binding conformation assessments have been carried out for these compounds, highlighting their efficacy as chemotherapeutic agents with significant potency (Laxminarayana et al., 2021).

Antitumor Activity and Molecular Docking

Novel series of quinazolinone analogues have been synthesized and evaluated for their in vitro antitumor activity. Some compounds exhibited significant broad-spectrum antitumor activity, nearly 1.5–3.0 times more potent compared to the positive control. Molecular docking methodologies have been employed to understand their mode of action, particularly in inhibiting growth factor receptors involved in cancer cell proliferation (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O6S/c33-24(28-13-16-8-9-22-23(11-16)38-15-37-22)12-21-26(34)31-25(29-21)19-6-1-2-7-20(19)30-27(31)39-14-17-4-3-5-18(10-17)32(35)36/h1-11,21H,12-15H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPYGOQKLGPTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

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